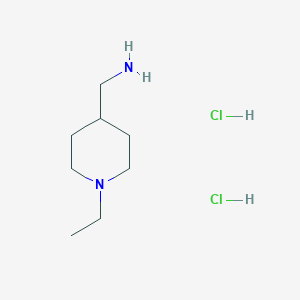

(1-Ethylpiperidin-4-yl)methanamine dihydrochloride

CAS No.: 1197232-10-2

Cat. No.: VC7296800

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1197232-10-2 |

|---|---|

| Molecular Formula | C8H20Cl2N2 |

| Molecular Weight | 215.16 |

| IUPAC Name | (1-ethylpiperidin-4-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-2-10-5-3-8(7-9)4-6-10;;/h8H,2-7,9H2,1H3;2*1H |

| Standard InChI Key | LHQIFKIIHXLSPP-UHFFFAOYSA-N |

| SMILES | CCN1CCC(CC1)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1-Ethylpiperidin-4-yl)methanamine dihydrochloride derives from the protonation of the primary amine group in (1-ethylpiperidin-4-yl)methanamine with two equivalents of hydrochloric acid. The base compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted with an ethyl group at the 1-position and a methylamine group at the 4-position .

Key Structural Features:

-

Piperidine core: Provides a rigid, bicyclic framework.

-

Ethyl substituent: Introduces hydrophobicity and steric bulk at the 1-position.

-

Aminomethyl group: Serves as a reactive site for further chemical modifications.

The SMILES notation for the free base is CCN1CCC(CC1)CN, and its InChIKey is ZLODGCYXZYPQKQ-UHFFFAOYSA-N .

Physicochemical Properties

Physical Parameters

Data for the free base, (1-ethylpiperidin-4-yl)methanamine, provide foundational insights into the dihydrochloride’s properties :

| Property | Value |

|---|---|

| Molecular Formula (Free Base) | |

| Molar Mass (Free Base) | 142.24 g/mol |

| Density | 0.89 g/cm³ |

| Boiling Point | 87 °C |

| Vapor Pressure (25°C) | 0.569 mmHg |

| Refractive Index | 1.465 |

The dihydrochloride form likely exhibits higher solubility in polar solvents due to ionic interactions, though specific data remain unreported.

Predicted Collision Cross Sections

Mass spectrometry studies predict collision cross sections (CCS) for the free base under various adducts :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.15428 | 133.0 |

| [M+Na]⁺ | 165.13622 | 143.0 |

| [M+NH₄]⁺ | 160.18082 | 141.7 |

These values aid in analytical characterization and differentiation from structurally similar compounds.

Synthesis and Industrial Production

Synthetic Routes

While explicit protocols for synthesizing (1-ethylpiperidin-4-yl)methanamine dihydrochloride are absent in available literature, the free base is typically synthesized via:

-

Alkylation of Piperidine: Reaction of piperidine with ethylating agents (e.g., ethyl bromide) to introduce the 1-ethyl substituent.

-

Aminomethylation: Introduction of the aminomethyl group at the 4-position through reductive amination or Gabriel synthesis .

The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid under controlled conditions.

Industrial Considerations

Large-scale production likely employs continuous flow reactors to optimize yield and purity. Strict quality control measures, including HPLC and NMR spectroscopy, ensure compliance with regulatory standards for research-grade materials .

| Risk Code | Hazard Description |

|---|---|

| R22 | Harmful if swallowed |

| R37/38 | Irritating to respiratory system and skin |

| R41 | Risk of serious eye damage |

Research Applications and Biological Relevance

Industrial and Chemical Applications

The compound’s amine functionality makes it a valuable intermediate in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume